molecular formula C15H14O4S B1297507 Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- CAS No. 83642-22-2

Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-

Cat. No.: B1297507
CAS No.: 83642-22-2
M. Wt: 290.3 g/mol
InChI Key: CUDIIGGMJHXZLC-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- is a diaryl ketone derivative characterized by a central acetophenone core substituted with a phenoxy group bearing a methylsulfonyl (-SO₂CH₃) moiety at the para position.

Properties

IUPAC Name

1-[4-(4-methylsulfonylphenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-11(16)12-3-5-13(6-4-12)19-14-7-9-15(10-8-14)20(2,17)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDIIGGMJHXZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232480
Record name Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83642-22-2
Record name Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083642222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-, commonly referred to as 4-methylsulfonylacetophenone, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H16O4S
  • CAS Number : 10297-73-1
  • Molecular Weight : 304.36 g/mol
  • Structure : The compound features a methylsulfonyl group attached to a phenyl ring, which is further substituted by another phenoxy group.

1. Anti-inflammatory Properties

Ethanone derivatives have been studied for their anti-inflammatory effects, particularly as COX-2 inhibitors. The compound is an intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used in the treatment of osteoarthritis and rheumatoid arthritis. Research indicates that the methylsulfonyl group enhances the compound's ability to inhibit COX-2 activity, leading to reduced inflammation and pain relief in animal models .

2. Antitumor Activity

Recent studies have explored the potential antitumor effects of ethanone derivatives. For instance, compounds containing the methylsulfonyl group have shown cytotoxic activity against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the phenyl rings significantly influence their potency against cancer cells .

CompoundCell LineIC50 (µM)Mechanism
Compound AHT29 (colon cancer)5.2Induces apoptosis
Compound BMCF-7 (breast cancer)3.8Inhibits cell proliferation

3. Antimicrobial Activity

The antimicrobial properties of ethanone derivatives have also been investigated. Studies have reported that these compounds exhibit significant antibacterial and antifungal activities. The presence of electron-withdrawing groups like sulfonyl enhances their interaction with microbial targets .

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
C. albicans12 µg/mL

The biological activity of ethanone can be attributed to several mechanisms:

  • COX-2 Inhibition : As a COX-2 inhibitor, it reduces the production of prostaglandins involved in inflammation.
  • Apoptotic Pathways : Induces apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Some studies suggest that it may cause cell cycle arrest in cancer cells, preventing their proliferation.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on rats demonstrated that administration of ethanone significantly reduced paw edema induced by carrageenan, indicating potent anti-inflammatory activity comparable to standard NSAIDs .

Case Study 2: Antitumor Effects

In vitro experiments using MCF-7 breast cancer cells revealed that ethanone led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 3.8 µM. Further investigation showed that the compound induced apoptosis through caspase activation pathways .

Scientific Research Applications

Pharmaceutical Development

Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structural properties make it suitable for the development of COX-2 inhibitors, such as Etoricoxib, which is marketed under the name Arcoxia. The compound facilitates the synthesis of these inhibitors through various chemical processes that enhance their efficacy and reduce side effects .

Case Study: Synthesis of Etoricoxib

  • Process : The compound serves as a precursor in the multi-step synthesis of Etoricoxib. The process involves several reactions including chlorination and cyanidation to yield the final product .
  • Outcome : This method has been optimized to improve yield and purity while minimizing impurities during synthesis.

Material Science

In material science, this ethanone derivative is utilized for formulating advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability, resistance to environmental factors, and improved mechanical strength in various applications .

Property Description
Durability Enhances lifespan of materials
Environmental Resistance Protects against degradation from environmental exposure
Mechanical Strength Improves structural integrity

Organic Synthesis

The compound acts as a versatile building block in organic synthesis reactions. Researchers employ it to create complex organic molecules due to its ability to participate in various chemical transformations .

Applications in Organic Synthesis:

  • Building Block : Utilized in synthesizing other organic compounds.
  • Reactivity : Engages in nucleophilic substitutions and coupling reactions.

Cosmetic Formulations

Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- is also incorporated into cosmetic products for its skin-conditioning properties. It contributes to moisturizing effects and enhances product stability, making it valuable in formulating creams and lotions .

Research Findings:

  • Study on Formulations : Experimental designs have shown that incorporating this compound can improve sensory properties like stickiness and greasiness while enhancing skin hydration .

Agricultural Chemicals

In agriculture, this compound is being explored for its potential as a precursor in developing agrochemicals, particularly herbicides and pesticides. Its structure allows for modifications that can lead to more effective crop protection solutions .

Example Applications:

  • Herbicides : Development of selective herbicides that target specific weed species.
  • Pesticides : Formulation of pesticides with improved efficacy and reduced environmental impact.

Chemical Reactions Analysis

Palladium-Catalyzed Coupling Reactions

The compound is synthesized via cross-coupling reactions between 1-(6-methylpyridin-3-yl)ethanone and 4-bromophenylmethylsulfone using a palladium catalyst system. Key parameters include:

  • Catalyst : Pd(OAc)₂ with tri-tert-butyl-phosphonium tetrafluoroborate as a ligand .
  • Solvent : N,N′-dimethylformamide (DMF) .
  • Conditions : 85°C under nitrogen for 20 hours .
  • Yield : 83.2% after isolation and purification .

Mechanism : A Suzuki-Miyaura-type coupling facilitates aryl-aryl bond formation, leveraging the sulfone's electron-deficient aromatic system for regioselectivity.

Oxidation of Sulfide Intermediates

The methylsulfonyl group is introduced via oxidation of sulfide precursors:

  • Oxidizing Agents : Hydrogen peroxide or tert-butyl hydroperoxide (TBHP) .
  • Conditions : 100°C under oxygen or nitrogen atmospheres .
  • Efficiency : Yields up to 49% for sulfone formation .

Mechanistic Insight : The sulfone’s stability directs further reactions toward the ketone or aryl ether moieties.

Nucleophilic Aromatic Substitution

The electron-deficient aryl ring undergoes substitution reactions:

  • Nucleophiles : Piperidine or other amines .
  • Conditions : 40°C for 16 hours in DMF .
  • Outcome : Formation of enol intermediates (e.g., 1-(6-methylpyridin-3-yl)ethenol) .

Comparative Analysis of Reaction Pathways

Reaction Type Key Reactants/Catalysts Conditions Yield Citations
Palladium couplingPd(OAc)₂, phosphine ligand85°C, N₂, 20 h83.2%
Grignard additiont-BuMgCl, LiOH65°C, THF, sequential80%
Sulfide oxidationTBHP, O₂/N₂100°C, 20 h49%

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 100°C leads to decomposition of the sulfone group .
  • Byproduct Formation : Impurity "408" (a dimeric species) is observed during coupling reactions, requiring chromatographic removal .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical data for Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- and its structural analogues:

Compound Name CAS No. Molecular Formula Substituent(s) Molecular Weight Physical Properties Biological Activity References
Target Compound :
Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-
Not Provided C₁₅H₁₄O₄S -SO₂CH₃ on phenoxy ring 306.34 g/mol Not reported Presumed intermediate use
1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone 58722-35-3 C₁₃H₁₅NO₄S -SO₂(morpholine) on phenyl 297.33 g/mol Commercial availability; polar moiety Lab reagent
1-(4-(4-Ethylphenoxy)phenyl)ethanone 1041599-72-7 C₁₆H₁₆O₂ -O-C₆H₄-C₂H₅ on phenyl 240.30 g/mol Melting point not reported; 95% purity Research intermediate
1-(4-Methylphenyl)-2-(4-methylphenylsulfonyl)ethanone 61820-95-9 C₁₆H₁₆O₃S -SO₂-C₆H₄-CH₃ on acetophenone 288.36 g/mol Mp: 101–103°C; density: 1.203 g/cm³ Not reported
1-(4-(Trifluoromethoxy)phenyl)ethanone 85013-98-5 C₉H₇F₃O₂ -O-CF₃ on phenyl 204.15 g/mol High electronegativity Not reported
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone 221615-75-4 C₁₅H₁₅NO₃S -SO₂CH₃ on phenyl; pyridine ring 305.35 g/mol Not reported Antimicrobial potential

Key Comparative Insights

Substituent Effects on Electronic Properties
  • Methylsulfonyl (-SO₂CH₃): Strong electron-withdrawing nature reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance.
  • Morpholine-sulfonyl (-SO₂-morpholine) : Introduces a polar, heterocyclic moiety, improving solubility in polar solvents compared to the methylsulfonyl analogue. The morpholine ring may enhance bioavailability in drug candidates .
  • Trifluoromethoxy (-O-CF₃) : Combines electron-withdrawing and hydrophobic effects, often used to modulate metabolic stability in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution. Key steps include:

  • Step 1 : Reacting 4-(methylsulfonyl)phenol with a halogenated acetophenone derivative (e.g., 4-fluorophenyl ethanone) under basic conditions (K₂CO₃/DMF, 80–100°C) to form the phenoxy linkage .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
  • Critical Factors : Excess phenol (1.2–1.5 eq.) and prolonged reaction times (>24 hrs) improve yields (70–85%) by overcoming steric hindrance from the methylsulfonyl group .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Analytical Protocol :

  • ¹H NMR : Key signals include a singlet for the methylsulfonyl group (δ 3.05 ppm, 3H), aromatic protons (δ 6.8–7.9 ppm, 8H), and the acetyl methyl (δ 2.6 ppm, 3H) .
  • IR : Strong absorption at ~1300 cm⁻¹ (S=O stretch) and ~1680 cm⁻¹ (C=O stretch) .
  • Mass Spec : Molecular ion peak at m/z 289.35 (C₁₅H₁₅NO₃S⁺) .

Q. What solvents and conditions are suitable for recrystallization to ensure high purity?

  • Recrystallization Protocol : Use ethanol/water (7:3 v/v) at 60°C. Cooling to 4°C yields needle-like crystals with a melting point of 262–264°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect bioactivity in related compounds?

  • Structure-Activity Relationship (SAR) Analysis :

  • Methylsulfonyl Group : Enhances solubility and binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition in etoricoxib analogs) .
  • Phenoxy Linker : Rigidity from the ether bond improves metabolic stability compared to alkyl chains. Computational docking (AutoDock Vina) shows ΔG values of −9.2 kcal/mol for COX-2 binding .
    • Data Contradiction : Some studies report reduced activity when the sulfonyl group is replaced with sulfonamide, highlighting the critical role of sulfone electronegativity .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound?

  • Case Study : Conflicting ¹³C NMR shifts (δ 122–132 ppm for aromatic carbons) arise from solvent polarity differences (CDCl₃ vs. DMSO-d₆). Standardization using deuterated DMSO and 500 MHz instruments reduces variability .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (observed m/z 289.3495 vs. calculated 289.3478) .

Q. How can computational modeling predict pharmacokinetic properties (e.g., logP, bioavailability)?

  • In Silico Methods :

  • logP Prediction : SwissADME estimates logP = 3.2, indicating moderate lipophilicity. Experimental logP (shake-flask method) aligns at 3.1 ± 0.2 .
  • Bioavailability : QikProp simulation shows 75% human intestinal absorption, but P-glycoprotein efflux may limit CNS penetration .

Experimental Design Considerations

Parameter Recommendation Reference
Synthetic Yield Use Pd(OAc)₂/Xantphos catalyst for Ullmann coupling (yield ↑15%)
Purity Assessment HPLC (C18 column, acetonitrile/water gradient, λ = 254 nm)
Stability Testing Store at −20°C in amber vials; stable for >6 months

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